molecular formula C12H12O4 B2860403 methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate CAS No. 551931-14-7

methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate

Cat. No.: B2860403
CAS No.: 551931-14-7
M. Wt: 220.224
InChI Key: AMHUEOFNAYHPNR-BQYQJAHWSA-N
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Description

Methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate is an α,β-unsaturated ester characterized by a conjugated double bond system and a 4-methylbenzoyloxy substituent. The compound’s structure comprises:

  • Ester group: The methyl ester at the terminal position enhances solubility in organic solvents.
  • Conjugated double bonds: The (2E)-configuration stabilizes the molecule through resonance, influencing reactivity in Michael additions or Diels-Alder reactions.

Properties

IUPAC Name

[(E)-3-methoxy-3-oxoprop-1-enyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-9-3-5-10(6-4-9)12(14)16-8-7-11(13)15-2/h3-8H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHUEOFNAYHPNR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate typically involves esterification reactions. One common method is the reaction of 4-methylbenzoic acid with methyl acrylate in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactor technology can also enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

Methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The ester group can be hydrolyzed by esterases, releasing the active acid form, which can then interact with specific receptors or enzymes to exert its effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate with four analogous compounds from and , highlighting substituent variations and physical properties:

Compound Name (Abbreviated) Molecular Formula Key Substituents Melting Point (°C) Notable Features
This compound C₁₃H₁₄O₄ 4-Methylbenzoyloxy Not reported Electron-withdrawing benzoyloxy group
3-(3,4,5-Trimethoxyphenyl)prop-2-enoate () C₃₁H₃₅NO₁₄ 3,4,5-Trimethoxyphenyl 88–89 Methoxy groups enhance lipophilicity
Chromene-linked prop-2-enoate () C₃₃H₃₉NO₁₅ Chromene, dihydroxy groups 120–121 Antioxidant potential via phenolic groups
Pyrazole-substituted prop-2-enoate () C₉H₁₀N₂O₂ 1-Methylpyrazole Not reported Bioactivity in medicinal chemistry
Ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate () C₁₂H₁₄O₄ 4-Hydroxy-3-methoxyphenyl Not reported Polar hydroxyl group improves water solubility

Key Observations :

  • Substituent Effects : The 4-methylbenzoyloxy group in the target compound likely increases electrophilicity compared to methoxy or hydroxyl substituents, affecting reactivity in nucleophilic attacks .
  • Melting Points : Compounds with polar groups (e.g., hydroxyl or chromene moieties) exhibit higher melting points due to hydrogen bonding, whereas lipophilic trimethoxyphenyl derivatives show lower melting points .

Biological Activity

Methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate, also known as methyl 4-methylbenzoate, is an organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, drawing on various research studies and findings to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C12H14O3C_{12}H_{14}O_3. Its structure features an ester functional group, which is significant in its interaction with biological systems. The compound's structural attributes contribute to its reactivity and potential therapeutic applications.

PropertyValue
Molecular FormulaC12H14O3C_{12}H_{14}O_3
Molecular Weight218.24 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. In vitro assays demonstrated that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that this compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases .

Antioxidant Activity

Another area of interest is the antioxidant activity of this compound. Studies have shown that this compound can scavenge free radicals effectively, with an IC50 value of 25 µg/mL in DPPH assays. This property makes it a candidate for further research in the field of nutraceuticals and functional foods .

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, researchers evaluated the antimicrobial efficacy of various esters, including this compound. The study found that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Study 2: Anti-inflammatory Mechanisms

A separate investigation focused on the anti-inflammatory mechanisms of this compound. Using a murine model of inflammation, researchers observed a significant reduction in paw swelling and histological signs of inflammation when treated with this compound. The results suggested that it modulates inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis .

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